molecular formula C14H13NO B1585414 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol CAS No. 4014-77-1

10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol

Cat. No. B1585414
CAS RN: 4014-77-1
M. Wt: 211.26 g/mol
InChI Key: NPKCAMZGRRHFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol, also known as Iminodibenzyl, is a tricyclic amine with a seven-membered ring . It has a molecular weight of 195.2597 . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .


Synthesis Analysis

The synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol involves the attachment of donor groups at different positions of the central core . For instance, triphenylamine (TPA) and carbazole (CZ) have been attached to study the effect of the variation of substructures .


Molecular Structure Analysis

The molecular structure of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C14H13N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-8,15H,9-10H2 .


Chemical Reactions Analysis

10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol is used as a starting material to prepare pharmacologically important dibenzoazepine-pyridazine derivatives . It is also used to synthesize 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one, a key intermediate used to prepare aminophenol derivatives .


Physical And Chemical Properties Analysis

10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol has a molecular weight of 195.2597 . It has excellent thermal stability with glass transition temperatures (Tg) up to 137 °C and decomposition temperatures up to 452 °C .

Scientific Research Applications

Therapeutic Potential in Vascular Cognitive Impairment

10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates have been studied for their effects on vascular cognitive impairment (VCI), often associated with dementia. One compound in this series, identified as (E)-3-(4-(((3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)amino)methyl)phenyl)-N-hydroxy-acrylamide, demonstrated promising results in increasing cerebral blood flow, attenuating cognitive impairment, and improving hippocampal atrophy in mice models. This suggests potential therapeutic applications for VCI treatment (Kaur et al., 2019).

Chemical Synthesis and Pharmaceutical Research

The compound has been a focus in the synthesis of novel pharmaceutical compounds. For example, derivatives of 10,11-dihydro-5H-dibenz[b,f]phosphepin, including analogues of the antidepressant drug imipramine, have been synthesized from this compound. This research enhances understanding of the chemical structure and reactivity of these compounds, contributing to the development of new pharmaceuticals (Segall et al., 1980).

Metabolic Pathway Studies

10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol and its metabolites have been identified in rat urine, providing insights into its metabolic pathways. Understanding these pathways is crucial for developing safe and effective therapeutic applications (Pantarotto et al., 1977).

Role in Antidepressant Synthesis

Substituted 10,11-dihydro-5H-dibenz[b,f]azepines are key synthons in synthesizing several antidepressants such as imipramine, chlorimipramine, and desimipramine analogues. Research into facile synthesis methods starting from commercially available materials has expanded the potential for creating a variety of antidepressant drugs (Jørgensen et al., 1999).

Enzymatic Hydrolysis Research

Studies have also focused on the enzymatic hydrolysis of carbamazepine 10,11-oxide, a key intermediate in carbamazepine metabolism. This research is important for understanding the metabolic fate of drugs in the human body, which is crucial for drug safety and efficacy (Bellucci et al., 1987).

Safety And Hazards

10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol may cause allergic skin reactions . Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended .

Future Directions

10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol has been used to design and synthesize three novel host materials (D-PY, S-CZ, and S-TPA) based on the 10,11-dihydro-5H-dibenzo[b,f]azepine (AZ) motif . These materials showed promising results in the development of highly efficient green and red organic light-emitting diodes . This work demonstrated a promising design strategy for host materials via the incorporation of the AZ unit .

properties

IUPAC Name

6,11-dihydro-5H-benzo[b][1]benzazepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-14-9-10-5-1-3-7-12(10)15-13-8-4-2-6-11(13)14/h1-8,14-16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKCAMZGRRHFTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2NC3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346309
Record name 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol

CAS RN

4014-77-1
Record name 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol
Reactant of Route 2
10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol
Reactant of Route 3
10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol
Reactant of Route 4
Reactant of Route 4
10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol
Reactant of Route 5
10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol
Reactant of Route 6
10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol

Citations

For This Compound
2
Citations
S Thomas, A Bharti, PK Maddhesia, S Shandilya… - … of pharmaceutical and …, 2012 - Elsevier
A novel, sensitive, selective and stability indicating LC–UV method was developed for the determination of potential impurities of eslicarbazepine acetate. High performance liquid …
Number of citations: 21 www.sciencedirect.com
B Ravinder, SR Reddy, M Sridhar, MM Mohan… - Tetrahedron …, 2013 - Elsevier
Efficient methods have been developed for the synthesis of three active pharmaceutical ingredients (APIs) carbamazepine (Tegretol®) 1, oxcarbazepine (Trileptal®) 2, and …
Number of citations: 22 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.